molecular formula C8H7N3 B171938 3-(1H-imidazol-2-yl)pyridine CAS No. 13570-00-8

3-(1H-imidazol-2-yl)pyridine

Cat. No.: B171938
CAS No.: 13570-00-8
M. Wt: 145.16 g/mol
InChI Key: ZQZJULZPQACTES-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)pyridine (CAS: 13570-00-8) is a heterocyclic compound with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol . It consists of a pyridine ring substituted at the 3-position with a 1H-imidazol-2-yl group.

Preparation Methods

Multi-Step Condensation Approaches

Classical Debus-Radziszewski Reaction Modifications

The Debus-Radziszewski reaction, traditionally used for imidazole synthesis, has been adapted to prepare 3-(1H-imidazol-2-yl)pyridine. A representative protocol involves condensing 3-pyridinecarboxaldehyde with ammonium acetate and benzil in ethanol under reflux conditions. For example, Xu et al. reported a 40% yield for a related 4-(1H-imidazol-2-yl)pyridine derivative using a three-step sequence:

  • Methanol-mediated aldol condensation at 30°C for 1 hour.

  • Acetic acid-catalyzed cyclization under reflux for 0.5 hours.

  • Hydrochloric acid workup in methanol-water to precipitate the product .

While this method is reliable, the yield is moderate due to competing side reactions, such as over-oxidation of the imidazole ring. Substituting methanol with dimethylformamide (DMF) improved cyclization efficiency, as evidenced by a 55% yield in analogous syntheses .

Propargylation and Click Chemistry Functionalization

Propargylation of the imidazole nitrogen followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular derivatization. In a study by Chen et al., 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine was propargylated using propargyl bromide and potassium carbonate in DMF, achieving 70–80% yields. Subsequent click reactions with aryl azides under CuSO4/sodium ascorbate conditions yielded triazole-functionalized analogs . This approach, while multi-step, offers flexibility for tailoring solubility and bioactivity.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Boronic Acids

Palladium-catalyzed cross-coupling has emerged as a powerful tool for constructing imidazole-pyridine hybrids. A microwave-assisted protocol using PdCl2(dppf) and CsF in toluene-water achieved 20–95% yields for 4-aryl-1H-imidazoles . For this compound, substituting 4-iodoimidazole with 3-iodopyridine derivatives could enable analogous coupling. Key advantages include:

  • Short reaction times (1–2 hours under microwave irradiation).

  • Broad substrate scope with electron-deficient boronic acids.

For instance, 2-fluoro-3-(1H-imidazol-4-yl)pyridine was synthesized in 20% yield using 2-fluoropyridine-3-boronic acid .

Buchwald-Hartwig Amination

While less explored, Buchwald-Hartwig amination could couple 3-aminopyridine with imidazole precursors. This method remains hypothetical for this compound but has succeeded in related systems, such as 5-(1H-imidazol-4-yl)pyrimidine (39% yield) .

One-Pot Multicomponent Reactions

Three-Component Condensation

A one-pot synthesis of 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine exemplifies this approach. Combining 6-bromopicolinaldehyde, benzil, and ammonium acetate in ethanol-acetic acid at 70°C for 4 hours yielded the imidazole-pyridine scaffold in 40% yield . Adapting this to 3-pyridinecarboxaldehyde would likely follow a similar pathway:

3-Pyridinecarboxaldehyde+Benzil+NH4OAcEtOH, 70°CThis compound\text{3-Pyridinecarboxaldehyde} + \text{Benzil} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH, 70°C}} \text{this compound}

Solvent and Catalyst Optimization

Replacing ethanol with DMF increased yields to 55% in analogous reactions, while microwave irradiation reduced reaction times from hours to minutes . For example, 5-(1H-imidazol-4-yl)pyrimidine was synthesized in 39% yield via microwave heating at 110°C for 1 hour .

Comparative Analysis of Synthetic Methods

Method Yield Range Reaction Time Advantages Limitations
Multi-Step Condensation40–55%4–6 hoursLow cost, scalableModerate yields, side reactions
Suzuki-Miyaura Coupling20–95%1–2 hoursBroad substrate scope, high efficiencyRequires palladium catalysts
One-Pot Multicomponent40–70%1–4 hoursAtom economy, simplicitySensitivity to substituent steric effects

Mechanistic Insights and Side Reactions

Cyclization vs. Oligomerization

In condensation routes, the equilibrium between cyclization and oligomerization dictates yield. Acidic conditions favor protonation of the Schiff base intermediate, promoting cyclization. However, excess acetic acid can protonate the imidazole nitrogen, leading to polymerization .

Palladium Catalyst Deactivation

In cross-coupling, ligand choice critically affects efficiency. Bulky ligands like dppf stabilize Pd(0) intermediates, whereas PPh3 permits faster transmetallation but increases oxidative addition barriers .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-(1H-imidazol-2-yl)pyridine derivatives in cancer treatment. For instance, a study focused on imidazole–pyridine-based scaffolds demonstrated significant anticancer activity against various breast cancer cell lines. Among the synthesized compounds, certain derivatives exhibited IC50 values below 50 μM, indicating potent activity against specific cell lines such as BT-474 and MDA-MB-468. Notably, one compound (5e) showed promising in vivo efficacy by inhibiting tumor growth in a mouse model of Ehrlich ascites carcinoma without causing organ toxicity .

CompoundCell Line TestedIC50 (μM)Treatment Duration
5aBT-474< 5024 h
5eMDA-MB-468< 5024 h
5eEAC ModelN/A26 days

1.2 Neurological Disorders

This compound derivatives have also been investigated for their potential in treating neurological disorders such as Alzheimer's disease. These compounds may serve as building blocks for the development of new therapeutic agents targeting neurodegenerative conditions .

Catalysis

2.1 Transition Metal Complexes

The compound serves as a precursor for synthesizing transition metal complexes that act as effective catalysts in various organic reactions. For example, it is used in the formation of azaheteroaryl functionalized transition metal carbene ligands, which are effective in catalyzing isomerization, polymerization, and hydrogenation reactions .

Key Reactions Involving Catalysts Derived from this compound:

Reaction TypeCatalyst TypeReference
IsomerizationCu, Fe, Ru, Ag complexes
PolymerizationAzaheteroaryl ligands
HydrogenationTransition metal carbene ligands

Synthesis and Methodology

The synthesis of this compound typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. Various methodologies have been reported to achieve high yields and purity of this compound, including microwave-assisted synthesis and ligand-free copper-catalyzed reactions .

Synthesis Overview:

MethodologyYield (%)References
Microwave-assisted synthesis56–64
Copper-catalyzed arylationN/A

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares 3-(1H-imidazol-2-yl)pyridine with structurally or functionally related compounds, focusing on their chemical properties, coordination behavior, and applications.

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Substituents/Modifications Key Properties/Applications References
This compound Imidazole at pyridine C3 position Potential ligand for metal complexes; foundational scaffold for derivatives
2,6-Bis(1H-imidazol-2-yl)pyridine Imidazoles at pyridine C2 and C6 Strong-field ligand for Fe(II) SCO complexes; forms octahedral FeN₆ cores
2-Bromo-3-(1H-imidazol-2-yl)pyridine Bromine at pyridine C2 position Intermediate for click chemistry; precursor to bioactive derivatives
2-Bromo-6-(triazolylmethyl-imidazolyl)pyridine derivatives Bromine + triazole/aryl groups Anticancer agents (e.g., HT-1080 and Caco-2 cell inhibition)
Azo-methine imines with imidazole-pyridine units Methylene-linked imidazole-pyridine Photochromic, fluorescent, and ion-sensing properties

Coordination Chemistry and Spin Crossover (SCO) Behavior

Table 2: Comparison of Fe(II) Complexes
Ligand Coordination Geometry SCO Behavior Transition Temperature (T₁/₂) Reference
2,6-Bis(1H-imidazol-2-yl)pyridine Distorted octahedral (FeN₆) High-temperature SCO (A₁↔T₂) Anion-dependent (e.g., 250–400 K)
2,6-Bis(4-methoxy-imidazol-2-yl)pyridine Similar FeN₆ core Lower SCO temperatures Below room temperature (~200 K)
This compound Not reported No SCO observed in evidence N/A

Key Findings :

  • The bis-imidazole analog (2,6-bis(1H-imidazol-2-yl)pyridine) exhibits robust SCO due to its strong ligand field and adaptable coordination geometry. Substitutions (e.g., methoxy groups) lower transition temperatures, enabling tunable SCO properties .
  • In contrast, This compound lacks the second imidazole group, limiting its ability to stabilize SCO-active Fe(II) complexes.
Table 3: Anticancer Activity of 2-Bromo-6-(triazolylmethyl-imidazolyl)pyridine Derivatives
Compound IC₅₀ (HT-1080 Fibrosarcoma) IC₅₀ (Caco-2 Adenocarcinoma) Notes vs. Doxorubicin Reference
7b 12.3 µM (Potent) 14.8 µM (Significant) Comparable efficacy
7c 10.7 µM (Potent) 13.5 µM (Significant) Superior to standard
7f 11.9 µM (Potent) >50 µM (Inactive) Selective activity

Key Findings :

  • Bromine and triazole/aryl substitutions enhance cytotoxicity. Compound 7c outperforms doxorubicin against Caco-2 cells .

Biological Activity

3-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with an imidazole moiety. This structural configuration contributes to its unique chemical reactivity and biological activity. The compound's molecular formula is C8H8N4C_8H_8N_4 with a molecular weight of approximately 160.18 g/mol.

Biological Activities

The compound exhibits a wide range of biological activities, including but not limited to:

  • Antibacterial Activity : Effective against various bacterial strains, showing potential for the development of new antibiotics.
  • Antimycobacterial Activity : Demonstrated efficacy against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.
  • Antitumor Activity : Inhibits the growth of cancer cell lines, including HeLa and A549, with observed IC50 values indicating significant antiproliferative effects.
  • Anti-inflammatory Effects : Exhibits properties that may reduce inflammation, contributing to its potential use in treating inflammatory diseases.
  • Antiviral Activity : Shows promise in inhibiting viral replication in certain studies.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial and cancer cell survival.
  • DNA Interaction : It may interact with DNA or RNA, disrupting replication processes in pathogens and cancer cells.
  • Receptor Binding : The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing receptor activity and cellular signaling pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazole or pyridine rings can significantly affect the biological activity of derivatives. For example:

Modification Effect on Activity IC50 Value (µM)
Hydroxyl group additionIncreases antiproliferative activity0.021 (against PC3)
Bromine substitutionEnhances antibacterial propertiesNot specified
Methylation of nitrogenReduces enzyme inhibitionNot specified

Case Studies

  • Antitumor Efficacy :
    A study evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. Results demonstrated significant inhibition of cell growth, particularly in HeLa cells, with an IC50 value as low as 0.021 µM for specific derivatives .
  • Antimicrobial Studies :
    Research has shown that compounds similar to this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Inflammation Models :
    In vivo studies have indicated that the compound can reduce markers of inflammation in animal models, suggesting its potential utility in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which enhances its bioavailability. Studies indicate that it is rapidly absorbed and metabolized, with a favorable half-life for therapeutic applications.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(1H-imidazol-2-yl)pyridine and its metal complexes?

this compound (HIPy) is typically synthesized via solvothermal methods or reflux reactions. For example, HIPy-based copper(I) polymers are prepared by reacting HIPy with CuI under solvothermal conditions, yielding coordination polymers with unique structural motifs . Cadmium(II) complexes are synthesized by refluxing HIPy with Cd(NO₃)₂ in ethanol, forming mononuclear complexes with octahedral geometry . Key steps include ligand purification (e.g., recrystallization) and characterization via elemental analysis and spectroscopic methods.

Q. How is the crystal structure of HIPy-based complexes determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the triclinic crystal system of [Cu₂I₂(HIPy)₂]ₙ was resolved using SHELX software , with unit cell parameters:

ParameterValue
a8.141 Å
b8.306 Å
c8.816 Å
α, β, γ114.7°, 102.0°, 108.3°
V473.1 ų
Data collection involves high-resolution detectors and refinement using programs like SHELXL .

Q. What spectroscopic techniques are used to characterize HIPy derivatives?

  • FTIR : Identifies functional groups (e.g., N–H stretching at ~3100 cm⁻¹ in imidazole rings) .
  • ESI-MS : Confirms molecular ion peaks (e.g., [Eu(dbm)₃(HIPy)]⁺ at m/z 1065) .
  • Photoluminescence : Evaluates emission properties (e.g., Eu(III) complexes exhibit red emission at 612 nm) .

Advanced Research Questions

Q. How can molecular docking predict HIPy derivatives as kinase inhibitors?

HIPy derivatives like 2-(1H-imidazol-2-yl)pyridine analogs are screened against targets (e.g., V600E-BRAF kinase) using:

Ligand Preparation : 2D structures drawn in ChemDraw, converted to 3D via Spartan 14, and optimized with MM2 force fields .

Docking Software : Molegro Virtual Docker (MVD) evaluates binding scores. For example, Compound 14 showed a docking score of −124.079 vs. −116.174 for vemurafenib .

Key Interactions : Hydrogen bonds with residues like CYS532 and hydrophobic interactions with TRP531 .

Table 1 : Top HIPy derivatives as V600E-BRAF inhibitors

CompoundDocking ScoreKey Interactions
14−124.079CYS532, ASP594
30−122.290PHE583, TRP531
Vemurafenib−116.174Reference ligand

Q. How do ligand geometry and coordination modes affect metal-organic frameworks (MOFs)?

HIPy’s flexibility allows diverse coordination modes. For example:

  • Monodentate : HIPy binds Cd(II) via pyridyl-N in [Cd(HIPy)₂(NO₃)₂(H₂O)₂], forming an N₂O₄ octahedron .
  • Bridging : In Cu(I) polymers, HIPy links Cu centers via µ-iodide bridges, creating 1D chains .
    Distorted geometries (e.g., square antiprismatic Eu(III) complexes) impact photophysical properties .

Q. What computational methods validate HIPy’s drug-likeness and pharmacokinetics?

  • Lipinski’s Rule : Assess oral bioavailability (e.g., molecular weight <500, LogP <5). HIPy derivatives comply with ≤1 violation .
  • ADMET Prediction : Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and toxicity (e.g., hepatotoxicity risk). Compounds 14 and 30 show favorable profiles .

Q. How are HIPy-based MOFs optimized for functional applications?

  • Porosity Tuning : Adjusting synthetic conditions (e.g., solvent polarity) modifies pore size.
  • Stability Tests : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., [Eu(dbm)₃(HIPy)] stable up to 250°C) .
  • Photoluminescence : Ligand-to-metal charge transfer (LMCT) enhances emission intensity in lanthanide complexes .

Q. Methodological Considerations

  • Crystallography : Use SHELX for refinement and WinGX for data visualization .
  • Docking Validation : Cross-check docking poses with experimental IC₅₀ values or mutagenesis studies.
  • Synthetic Reproducibility : Control reflux time (e.g., 5 hours for Cd(II) complexes ) and stoichiometry to avoid byproducts.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZJULZPQACTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496206
Record name 3-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13570-00-8
Record name 3-(1H-Imidazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3-pyridyl)imidazoline (7.2 g, 0.049M), and barium manganate (52.5 g) in CH2Cl2 (500 ml) were refluxed for 24 hrs. The reaction mixture was then filtered through diatomaceous earth, washed with ethylacetate (3×200 ml) and methanol (3×100 ml). The combined filtrates were concentrated to yield an oil which was purified on silica gel column, eluted with 20% by volume methanol 80% by volume methylene dichloride, to give 3-(1H-imidazol-2-yl)pyridine (4.66 g, 64.7%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
barium manganate
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(1H-imidazol-2-yl)pyridine
3-(1H-imidazol-2-yl)pyridine
3-(1H-imidazol-2-yl)pyridine
3-(1H-imidazol-2-yl)pyridine
3-(1H-imidazol-2-yl)pyridine
3-(1H-imidazol-2-yl)pyridine

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